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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxytoluene, a significant
diaryl ether intermediate in the synthesis of various agrochemicals and pharmaceuticals. The
document details its molecular structure, physicochemical properties, and provides in-depth
experimental protocols for its synthesis and characterization. All quantitative data is presented
in structured tables for clarity and comparative analysis. Furthermore, this guide includes a
visual representation of the molecular structure of 3-Phenoxytoluene, generated using the
DOT language, to aid in its structural understanding.

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene or 1-methyl-3-phenoxybenzene, is an
aromatic ether characterized by a toluene molecule linked to a phenyl group via an ether bond
at the meta position. This structural motif is of considerable interest in medicinal chemistry and
materials science. Notably, 3-phenoxytoluene serves as a crucial precursor for the synthesis
of a class of synthetic pyrethroid insecticides and certain fungicides. A thorough understanding
of its molecular characteristics and synthetic pathways is therefore essential for researchers
and developers in these fields.
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Molecular Structure and Identifiers

The molecular structure of 3-Phenoxytoluene consists of a central ether oxygen atom

connecting a phenyl ring and a m-tolyl group.

Caption: Molecular structure of 3-Phenoxytoluene.

ble 1: Chemical Identifiers for 3.P! |

Identifier Value Reference(s)
IUPAC Name 1-methyl-3-phenoxybenzene [1][2]
3-Methyldiphenyl ether, m-
Synonyms Phenoxytoluene, Phenyl m- [11[3]
tolyl ether
CAS Number 3586-14-9 [LI[41[516][7]
Molecular Formula C13H120 [L][21[415]18]

CC1=CC(=CC=C1)0C2=CC=

SMILES [1][3]
CC=C2
1S/C13H120/c1-11-6-5-9-

InChl 13(10-11)14-12-7-3-2-4-8- [1]
12/h2-10H,1H3
UDONPJKEOAWFGI-

InChiKey [L]3102108]

UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of 3-Phenoxytoluene are summarized in the table

below.

Table 2: Physicochemical Data for 3-Phenoxytoluene
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Property Value Reference(s)
Molecular Weight 184.23 g/mol [L19114115116]
Appearance Liquid [6]

Boiling Point 271-273 °C [61[7]

Density 1.051 g/mL at 25 °C [61[7]

130 °C (Pensky-Martens

closed cup)

Flash Point

Refractive Index (n2°/D) 1.573 [7]

Experimental Protocols
Synthesis of 3-Phenoxytoluene via Ulimann
Condensation

The Ullmann condensation is a widely used method for the synthesis of diaryl ethers. This
protocol is adapted from established procedures and involves the copper-catalyzed reaction of
an aryl halide with a phenol.

Materials:

e m-Cresol

e Chlorobenzene

e Sodium hydroxide

o Potassium hydroxide

e Cuprous chloride (CuCl)
o Toluene

o Acidic water (e.g., dilute HCI)
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o Alkaline water (e.g., dilute NaOH)
Procedure:

 |In areaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 216 g (2
moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, and 28 g (0.5 moles) of potassium
hydroxide in 1,250 g (11 moles) of chlorobenzene.

» Heat the mixture to distill off the water formed during the neutralization of m-cresol.
» After water removal, add cuprous chloride as a catalyst.
e Maintain the reaction mixture at a temperature of 135°C for approximately 6 hours.

» Upon completion of the reaction, cool the mixture and wash it sequentially with acidic water
and then alkaline water to remove the catalyst and any unreacted phenates.

e The organic layer is then subjected to distillation to recover excess chlorobenzene and to
isolate the 3-phenoxytoluene product. The product can be further purified by vacuum
distillation.

Characterization Protocols

Instrumentation:

e A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a
Waters Quattro micro GC Tandem Quadrupole Mass Spectrometer).

o Column: A suitable capillary column such as a J&W DB17-ms (30 m x 0.25 mm ID, 0.25 ym
film thickness).

Sample Preparation:

e Prepare a dilute solution of 3-Phenoxytoluene in a suitable solvent such as
dichloromethane or acetone.

GC-MS Parameters:
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« Injector Temperature: 250 °C
o Carrier Gas: Helium at a constant flow rate.
e Oven Temperature Program:
o Initial temperature: 40 °C, hold for 1 minute.
o Ramp 1: Increase to 160 °C at 3 °C/min.
o Ramp 2: Increase to 240 °C at 7 °C/min.
o Ramp 3: Increase to 305 °C at 15 °C/min, hold for 15 minutes.
e MS Parameters:
o lonization Mode: Electron lonization (El+) at 70 eV.
o Source Temperature: 180 °C.
o Scan Range: m/z 50-500.
The expected mass spectrum will show a molecular ion peak at m/z 184.
Instrumentation:
o Astandard NMR spectrometer (e.g., Varian CFT-20).
Sample Preparation:

e Dissolve approximately 10-20 mg of 3-Phenoxytoluene in about 0.6-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:
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e Acquire the spectrum using a standard proton pulse program.

o Typical parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:
e Acquire the spectrum using a standard proton-decoupled carbon pulse program.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

Instrumentation:

e An FTIR spectrometer.

Sample Preparation:

e As 3-Phenoxytoluene is a liquid, the spectrum can be obtained neat.

o Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NacCl)
plates to form a thin capillary film.

FTIR Acquisition:
» Record the spectrum over the range of 4000-400 cm™2.

e Acquire a background spectrum of the clean plates first, then the sample spectrum. The
instrument software will automatically subtract the background.

Safety and Handling

3-Phenoxytoluene is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate
personal protective equipment, including gloves and safety glasses, should be worn when
handling this chemical.[9] It should be stored in a well-ventilated area away from incompatible
materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b042325?utm_src=pdf-body
https://www.benchchem.com/product/b042325?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxytoluene
https://www.sigmaaldrich.com/SG/en/product/aldrich/77780
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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